叶绿素

描述

Chlorophyll is a green pigment found in virtually all photosynthetic organisms, including green plants, cyanobacteria, and algae. It plays a crucial role in photosynthesis, the process by which light energy is converted into chemical energy through the synthesis of organic compounds. Chlorophyll absorbs energy from light, which is then used to convert carbon dioxide into carbohydrates .

科学研究应用

Chlorophyll has a wide range of scientific research applications. In chemistry, it is used as a natural dye and a photosensitizer in photochemical reactions . In biology, chlorophyll is essential for studying photosynthesis and plant physiology . In medicine, chlorophyll and its derivatives are investigated for their potential antioxidant, anti-inflammatory, and anticancer properties . In industry, chlorophyll is used as a natural food coloring agent and in the production of health supplements .

作用机制

Target of Action

Chlorophyll’s primary target is light, specifically sunlight . It is a pigment that gives plants their green color and helps them create their own food through photosynthesis .

Mode of Action

Chlorophyll absorbs light, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules . Chlorophyll and the complex of proteins it is associated with transfer electrons to molecules like ATP and NADPH, which can hold energy in bonds .

Biochemical Pathways

The Chlorophyll biosynthesis pathway in higher plants is complex and is mediated by more than 17 enzymes . The formation of Chlorophyll can be subdivided into four parts: synthesis of 5-aminolevulinic acid (ALA), the precursor of Chlorophyll and heme; formation of a pyrrole ring porphobilinogen from the condensation reaction of two molecules of ALA and assembly of four pyrroles leading to the synthesis of the first closed tetrapyrrole having inversion of ring D, i.e., uroporphyrinogen III; synthesis of protoporphyrin IX via several decarboxylation and oxygenation reactions, and insertion of Mg to the protoporphyrin IX (PPIX) moiety steering it to the Mg-branch of tetrapyrrole synthesis leading to the formation of Chlorophyll .

Pharmacokinetics

Chlorophyll and its semi-synthetic mixture of water-soluble sodium copper salts derived from chlorophyll, known as Sodium Copper Chlorophyllin (SCC), have been shown to limit the uptake and bioavailability of certain carcinogens in vivo . A cross-over study in three volunteers that used accelerator mass spectrometry to study the pharmacokinetics of an ultra-low dose of aflatoxin-B1 found a 150-mg dose of either SCC or chlorophyll could decrease absorption of aflatoxin-B1 .

Result of Action

The process of photosynthesis, facilitated by chlorophyll, produces oxygen, which is released by the plant into the air . The energy absorbed from light is used to convert carbon dioxide (absorbed from the air) and water into glucose, a type of sugar . This glucose is then used by the plant to make new leaves and other plant parts .

Action Environment

The action of chlorophyll is influenced by environmental factors such as light. Chlorophyll absorbs light, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules . The visible spectrum is the only part of the electromagnetic spectrum that can be seen by the human eye. It includes electromagnetic radiation whose wavelength is between about 400 nm and 700 nm . Red light has the longest wavelength and the least energy, while violet light has the shortest wavelength and the most energy .

生化分析

Biochemical Properties

Chlorophyll plays a vital role in biochemical reactions, particularly in photosynthesis, where it absorbs light energy and converts it into chemical energy. It interacts with various enzymes and proteins, including those involved in the electron transport chain. The nature of these interactions is primarily driven by the energy transfer from chlorophyll to these biomolecules .

Cellular Effects

Chlorophyll has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, chlorophyll is essential for photosynthetic cells in plants, where it plays a critical role in capturing light energy and converting it into chemical energy .

Molecular Mechanism

The molecular mechanism of action of chlorophyll is primarily through its role in photosynthesis. It absorbs light energy, which excites its electrons and initiates the process of energy transfer. This energy is then used to drive the synthesis of ATP and NADPH, which are essential for various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorophyll can change over time. For instance, when light sufficient to drive photosynthesis is applied to a leaf after a period of darkness, there is a transient rise in the level of chlorophyll fluorescence . This indicates the reduction of electron carriers in the thylakoid membrane .

Metabolic Pathways

Chlorophyll is involved in several metabolic pathways, particularly photosynthesis. It interacts with various enzymes and cofactors in these pathways. For instance, it plays a crucial role in the light-dependent reactions of photosynthesis, where it absorbs light energy and initiates the process of energy transfer .

Transport and Distribution

Within cells and tissues, chlorophyll is primarily located in the chloroplasts, where it is involved in photosynthesis. It is transported and distributed within these cells through various transporters and binding proteins .

Subcellular Localization

The subcellular localization of chlorophyll is primarily in the chloroplasts, specifically in the thylakoid membranes. Here, it is involved in the light-dependent reactions of photosynthesis. Chlorophyll’s activity and function are directly related to its location within these cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions: Chlorophyll can be extracted from plant material using various solvents. Common methods include grinding the plant material with acetone, ethanol, or methanol, followed by centrifugation to separate the chlorophyll-containing supernatant . For large-scale preparations, techniques such as dioxane precipitation and column chromatography are employed .

Industrial Production Methods: Industrial production of chlorophyll involves the extraction from plant sources, typically using solvents like acetone or ethanol. The plant material is ground, and the chlorophyll is extracted using the chosen solvent. The extract is then purified using techniques such as liquid chromatography .

化学反应分析

Types of Reactions: Chlorophyll undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the oxidation of chlorophyll to pheophytin, which involves the removal of the central magnesium ion .

Common Reagents and Conditions: Common reagents used in chlorophyll reactions include acids and bases for pH adjustments, and solvents like acetone and ethanol for extraction and purification. The oxidation of chlorophyll typically requires the presence of oxygen or other oxidizing agents .

Major Products Formed: The major products formed from chlorophyll reactions include pheophytin, chlorophyllide, and various chlorophyll derivatives. These products are often used in further biochemical studies and applications .

相似化合物的比较

Chlorophyll is unique among pigments due to its central role in photosynthesis. Similar compounds include other photosynthetic pigments like carotenoids and phycobilins. Carotenoids absorb light in the blue and green regions of the spectrum, complementing the light absorption of chlorophyll . Phycobilins, found in cyanobacteria and red algae, absorb light in the orange and red regions . These pigments work together with chlorophyll to maximize the efficiency of light absorption in photosynthetic organisms .

List of Similar Compounds:- Carotenoids

- Phycobilins

- Chlorophyll b

- Chlorophyll c

- Chlorophyll d

- Chlorophyll e

Chlorophyll’s unique structure and function make it indispensable for photosynthesis and a valuable compound in various scientific and industrial applications.

属性

CAS 编号 |

479-61-8 |

|---|---|

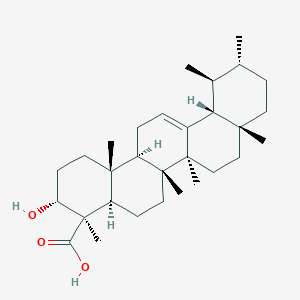

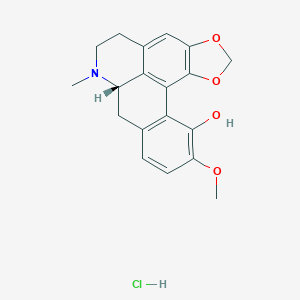

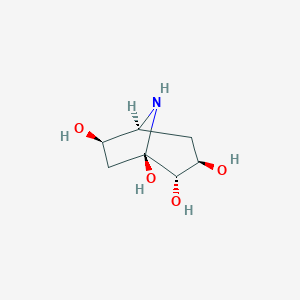

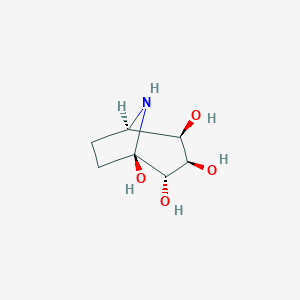

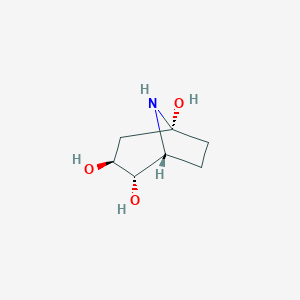

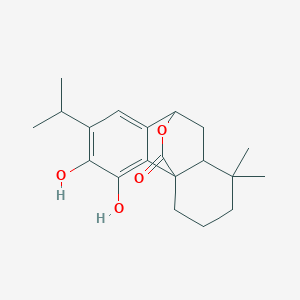

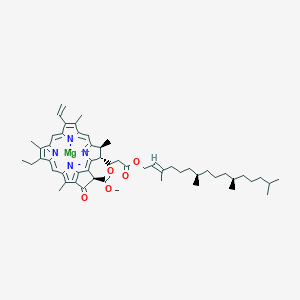

分子式 |

C55H73MgN4O5+ |

分子量 |

894.5 g/mol |

IUPAC 名称 |

magnesium;(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |

InChI |

InChI=1S/C55H74N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3;/q;+2/p-1/b34-26+,44-28?,46-29?,47-30?,52-50?;/t32-,33-,37+,41+,51-;/m1./s1 |

InChI 键 |

BAPACHZCGHDRCQ-VZWGJMBDSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |

手性 SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |

规范 SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |

熔点 |

117 - 120 °C |

| 479-61-8 1406-65-1 |

|

物理描述 |

Waxy blue-black solid; [Merck Index] |

Pictograms |

Health Hazard |

相关CAS编号 |

18025-08-6 |

同义词 |

chlorophyll a chlorophyll a2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。